

GDF15: Expression, Localization, and Signaling in Human Tissues

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Growth differentiation factor 15 (GDF15), also known as macrophage inhibitory cytokine-1 (MIC-1), is a divergent member of the transforming growth factor- β (TGF- β) superfamily. Under basal physiological conditions, GDF15 is expressed at low levels in most human organs. However, its expression is significantly upregulated in response to a wide array of cellular stress signals, including inflammation, tissue injury, and cancer. This dynamic expression profile has positioned GDF15 as a key biomarker and a potential therapeutic target in a variety of diseases. This guide provides a comprehensive overview of GDF15 expression and localization in human tissues, details key experimental protocols for its detection, and elucidates its primary signaling pathway.

GDF15 Expression and Localization in Human Tissues

GDF15 exhibits a distinct expression pattern, with notably high levels in the placenta under normal physiological conditions. In most other tissues, basal expression is low but can be

induced by various stimuli. The primary subcellular localization of GDF15 is cytoplasmic, and it is also found in the extracellular matrix upon secretion.

Quantitative mRNA Expression

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for quantifying mRNA expression levels across a wide range of human tissues. The following table summarizes the median GDF15 gene expression in Transcripts Per Million (TPM) across various tissues, highlighting the significant variability in its basal transcript levels.



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Data sourced from the GTEx Portal. TPM values are approximate and serve for comparative purposes.

Protein Expression and Localization

Immunohistochemical studies from the Human Protein Atlas corroborate the mRNA expression data, showing strong cytoplasmic staining for GDF15 in placental trophoblasts. Moderate to low cytoplasmic positivity is observed in the prostate and urinary bladder. In many other tissues, GDF15 protein is barely detectable under normal conditions. Upon cellular stress, GDF15 is secreted and can be found in the extracellular matrix.



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Expression levels are qualitative assessments based on immunohistochemistry data from the Human Protein Atlas.

GDF15 Signaling Pathway

GDF15 exerts its biological effects primarily through a recently identified receptor, the GDNF family receptor α -like (GFRAL). GFRAL is a transmembrane protein that, upon binding to GDF15, forms a complex with the co-receptor, Rearranged during Transfection (RET). This interaction triggers the activation of several downstream signaling cascades, most notably the AKT and ERK pathways, which are crucial for cell survival and proliferation.



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Caption: GDF15 Signaling Pathway.

Experimental Protocols

Immunohistochemistry (IHC) for GDF15 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the detection of GDF15 protein in FFPE human tissue sections. Optimization may be required for specific tissues and antibodies.

1. Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate through two changes of 100% ethanol for 3 minutes each.
- Hydrate through two changes of 95% ethanol for 3 minutes each.
- Rinse in two changes of deionized water for 5 minutes each.

2. Antigen Retrieval:

- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow slides to cool in the buffer for 20 minutes at room temperature.

3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Rinse with PBS three times for 5 minutes each.

4. Blocking:

- Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Incubate sections with a primary antibody against GDF15 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Rinse with PBS three times for 5 minutes each.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

7. Signal Amplification:

- Rinse with PBS three times for 5 minutes each.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.

8. Visualization:

- Rinse with PBS three times for 5 minutes each.
- Incubate with a diaminobenzidine (DAB) substrate solution until the desired brown color develops.
- Wash with deionized water to stop the reaction.

9. Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- Differentiate in 1% acid alcohol and blue in running tap water.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.



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Caption: Immunohistochemistry Workflow.

In Situ Hybridization (ISH) for GDF15 mRNA Detection in Frozen Tissues

This protocol outlines a general procedure for detecting GDF15 mRNA in frozen tissue sections using digoxigenin (DIG)-labeled probes.

1. Tissue Preparation:

- Cryosection fresh frozen tissue at 10-20 μm and mount on positively charged slides.
- Allow sections to air dry for 30 minutes at room temperature.
- Fix in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Rinse twice in PBS for 5 minutes each.

2. Acetylation:

- Incubate in 0.1 M triethanolamine for 2 minutes.
- Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes with gentle agitation.

- Rinse twice in PBS for 5 minutes each.

3. Prehybridization:

- Incubate sections in hybridization buffer without probe for 2-4 hours at 55-65°C in a humidified chamber.

4. Hybridization:

- Denature the DIG-labeled GDF15 probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
- Add the denatured probe to the hybridization buffer and apply to the sections.
- Incubate overnight at 55-65°C in a humidified chamber.

5. Post-Hybridization Washes:

- Wash in 5X SSC at the hybridization temperature for 10 minutes.
- Wash in 0.2X SSC at the hybridization temperature for 1 hour.
- Wash twice in 0.2X SSC at room temperature for 5 minutes each.

6. Immunodetection:

- Rinse in a buffer containing Tris-HCl and NaCl (e.g., TBS).
- Block with 10% normal sheep serum in TBS for 1 hour.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.

7. Visualization:

- Wash three times in TBS for 15 minutes each.
- Equilibrate in an alkaline phosphatase buffer.

- Incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.
- Stop the reaction by washing with a buffer containing EDTA.

8. Counterstaining and Mounting:

- Counterstain with Nuclear Fast Red if desired.
- Dehydrate, clear, and mount with a permanent mounting medium.



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Caption: In Situ Hybridization Workflow.

Conclusion

GDF15 is a critical stress-responsive cytokine with a highly regulated expression pattern in human tissues. Its primary signaling through the GFRAL-RET complex activates key downstream pathways involved in cellular homeostasis. The provided data and protocols offer a foundational resource for researchers investigating the multifaceted roles of GDF15 in health and disease, and for professionals exploring its potential as a therapeutic target. Further research will continue to unravel the complex biology of this intriguing molecule.

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